Cas no 1807228-53-0 (Ethyl 3-bromomethyl-2-cyano-6-fluorobenzoate)

Ethyl 3-bromomethyl-2-cyano-6-fluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-bromomethyl-2-cyano-6-fluorobenzoate
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- Inchi: 1S/C11H9BrFNO2/c1-2-16-11(15)10-8(6-14)7(5-12)3-4-9(10)13/h3-4H,2,5H2,1H3
- InChI Key: XQWIENNPVGMPCE-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(=C(C(=O)OCC)C=1C#N)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 302
- XLogP3: 2.5
- Topological Polar Surface Area: 50.1
Ethyl 3-bromomethyl-2-cyano-6-fluorobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015017335-500mg |
Ethyl 3-bromomethyl-2-cyano-6-fluorobenzoate |
1807228-53-0 | 97% | 500mg |
823.15 USD | 2021-05-31 | |
Alichem | A015017335-1g |
Ethyl 3-bromomethyl-2-cyano-6-fluorobenzoate |
1807228-53-0 | 97% | 1g |
1,564.50 USD | 2021-05-31 | |
Alichem | A015017335-250mg |
Ethyl 3-bromomethyl-2-cyano-6-fluorobenzoate |
1807228-53-0 | 97% | 250mg |
470.40 USD | 2021-05-31 |
Ethyl 3-bromomethyl-2-cyano-6-fluorobenzoate Related Literature
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C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
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Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
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Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
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Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
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5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
Additional information on Ethyl 3-bromomethyl-2-cyano-6-fluorobenzoate
Comprehensive Overview of Ethyl 3-bromomethyl-2-cyano-6-fluorobenzoate (CAS No. 1807228-53-0)
Ethyl 3-bromomethyl-2-cyano-6-fluorobenzoate (CAS No. 1807228-53-0) is a highly specialized organic compound widely utilized in pharmaceutical intermediates and agrochemical synthesis. Its unique molecular structure, featuring a bromomethyl group, a cyano functionality, and a fluorobenzoate ester, makes it a versatile building block for constructing complex molecules. Researchers and industries value this compound for its reactivity, particularly in nucleophilic substitution reactions and cross-coupling transformations.
In recent years, the demand for fluorinated benzoate derivatives like Ethyl 3-bromomethyl-2-cyano-6-fluorobenzoate has surged due to their applications in drug discovery and material science. The incorporation of fluorine atoms enhances metabolic stability and bioavailability, aligning with the trend of developing next-generation therapeutics. This compound is often searched alongside terms such as "fluorinated aromatic intermediates" and "highly functionalized benzoates," reflecting its relevance in cutting-edge research.
The synthesis of Ethyl 3-bromomethyl-2-cyano-6-fluorobenzoate involves multi-step organic reactions, including esterification, halogenation, and cyanation. Its CAS No. 1807228-53-0 serves as a critical identifier for regulatory and procurement purposes. Laboratories and manufacturers prioritize this compound for its purity and consistency, ensuring reproducibility in downstream applications. With the rise of green chemistry initiatives, researchers are also exploring eco-friendly synthetic routes to produce such intermediates.
From an SEO perspective, queries like "buy Ethyl 3-bromomethyl-2-cyano-6-fluorobenzoate" or "suppliers of CAS 1807228-53-0" highlight its commercial significance. The compound’s role in peptide coupling and heterocycle formation further expands its utility, making it a staple in medicinal chemistry. As AI-driven drug design gains traction, the demand for structurally diverse intermediates like this is expected to grow exponentially.
In summary, Ethyl 3-bromomethyl-2-cyano-6-fluorobenzoate (CAS No. 1807228-53-0) represents a critical tool for modern synthetic chemists. Its adaptability to diverse reaction conditions and alignment with industry trends ensures its continued prominence in both academic and industrial settings. For those seeking advanced intermediates, this compound offers a reliable pathway to innovation.
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